N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bromophenyl group, an ethyl group, and a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio moiety, making it a unique structure for targeted research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the bromophenyl intermediate: This step involves the bromination of aniline to form 3-bromoaniline.
Synthesis of the thiopheno-pyrimidine core: This involves the cyclization of appropriate precursors to form the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine structure.
Coupling reactions: The final step involves coupling the bromophenyl intermediate with the thiopheno-pyrimidine core under specific conditions, often using catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous flow synthesis: To enhance reaction efficiency and scalability.
Catalyst optimization: Using more efficient or recyclable catalysts to reduce costs and environmental impact.
Purification techniques: Employing advanced purification methods such as chromatography or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Sodium azide (NaN3), thiourea.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for developing new drugs
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thiopheno-pyrimidine core could interact with specific amino acid residues, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide: Another bromophenyl derivative with different substituents.
N-(3-bromophenyl)-2-(3-ethyl-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetamide: A closely related compound with slight structural variations.
Uniqueness
N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H20BrN3O2S2 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20BrN3O2S2/c1-2-24-19(26)17-14-8-3-4-9-15(14)28-18(17)23-20(24)27-11-16(25)22-13-7-5-6-12(21)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,22,25) |
InChI Key |
PCMPXIFPZPVLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Br)SC4=C2CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.